1-Formyl-4-phenylsemicarbazide

Description

Historical Trajectory and Evolution of Semicarbazide (B1199961) Chemistry in Organic Synthesis

The chemistry of semicarbazides and their derivatives has been a cornerstone of organic synthesis for more than a century. numberanalytics.com Semicarbazide, a urea (B33335) derivative with the formula OC(NH₂)(N₂H₃), was initially prepared by reacting urea with hydrazine (B178648). wikipedia.org The most fundamental reaction in this class is the condensation between semicarbazide and carbonyl compounds (aldehydes and ketones) to form semicarbazones, a type of imine. wikipedia.orgnumberanalytics.com This reaction, first reported in the early 20th century, became an essential tool for the qualitative analysis, identification, and characterization of aldehydes and ketones. numberanalytics.com The resulting semicarbazones are typically crystalline solids with high melting points, which facilitates their purification and analysis. wikipedia.org

Over the decades, the application of semicarbazide chemistry has evolved significantly. While initially valued for derivatization, research has expanded into the synthesis of complex heterocyclic compounds. numberanalytics.com A major driving force for this evolution has been the discovery of a wide spectrum of biological activities associated with semicarbazide and thiosemicarbazide (B42300) derivatives. These compounds have shown potential as antiviral, anticancer, anticonvulsant, antibacterial, and antifungal agents. ajchem-b.compnrjournal.comnih.gov This therapeutic potential has spurred the development of more sophisticated synthetic methods, including one-pot and solvent-free reactions, to create diverse libraries of these molecules for further investigation. researchgate.netrsc.org

The Unique Structural Architecture and Reactive Features of 1-Formyl-4-phenylsemicarbazide

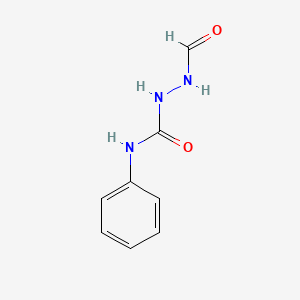

This compound is a specific derivative of semicarbazide with a distinct molecular architecture that dictates its reactivity. Its structure consists of a central semicarbazide backbone where the nitrogen atom at position 1 (N¹) is substituted with a formyl group (-CHO) and the nitrogen at position 4 (N⁴) is attached to a phenyl ring. This arrangement of functional groups—an amide, a formyl group, a urea-like moiety, and an aromatic ring—confers a unique combination of reactive sites.

The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) allows for significant intermolecular interactions. nih.govsolubilityofthings.com The phenyl group introduces lipophilicity and the potential for aromatic stacking interactions, while the formyl group provides a reactive site similar to an aldehyde. A key documented reaction involving this compound is its role as a direct precursor in the synthesis of larger heterocyclic structures. google.com Specifically, it is formed as an intermediate when 4-phenylsemicarbazide (B1584512) is treated with formic acid, which then undergoes intramolecular condensation to yield 4-phenyltriazolone. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 36215-90-4 | chemicalbook.com |

| Molecular Formula | C₈H₉N₃O₂ |

| Molecular Weight | 179.18 g/mol | |

Overarching Research Significance and Interdisciplinary Relevance of the Compound

The primary research significance of this compound lies in its function as a valuable synthetic intermediate. google.com It serves as a critical building block in the multi-step synthesis of more complex molecules, particularly nitrogen-containing heterocycles. google.com Its role in the preparation of 4-aryl-1,2,4-triazol-3-ones is a clear example of its utility. google.com The triazolone ring system is a prevalent motif in compounds developed for pharmaceutical and agrochemical applications. rsc.org

While direct biological studies on this compound are not extensively documented, its parent structure, the semicarbazide scaffold, is of immense interdisciplinary interest. Semicarbazide derivatives are widely explored in medicinal chemistry for their broad therapeutic properties. ajchem-b.comnih.gov Furthermore, the ability of the semicarbazide backbone to coordinate with metal ions has made it a subject of study in coordination chemistry, leading to the synthesis of metal complexes with defined geometries and potential catalytic or material science applications. pnrjournal.comtandfonline.comresearchgate.net Therefore, the relevance of this compound is intrinsically linked to its capacity to provide access to these more complex and functionally diverse chemical entities.

Table 2: Key Reactions in Semicarbazide Chemistry

| Reaction | Description | Significance |

|---|---|---|

| Semicarbazone Formation | Condensation of an aldehyde or ketone with semicarbazide. wikipedia.org | Classical method for identification and characterization of carbonyl compounds. numberanalytics.com |

| Heterocycle Synthesis | Use of semicarbazide derivatives as precursors for cyclization reactions. google.com | Access to biologically relevant scaffolds like triazoles and oxadiazoles. ajchem-b.com |

| Intermediate Formation | Synthesis of this compound from 4-phenylsemicarbazide and formic acid. google.com | A key step in the pathway to produce 4-phenyltriazolone. google.com |

| Metal Complexation | Coordination of semicarbazone ligands to transition metal ions. pnrjournal.comtandfonline.com | Development of new materials and compounds with potential catalytic or therapeutic applications. pnrjournal.comresearchgate.net |

Delimitation of Research Scope for Academic Inquiry

Academic inquiry into this compound is sharply focused and well-defined. The scope of research is primarily confined to the domain of synthetic organic chemistry. Investigations typically revolve around its preparation and subsequent use as a precursor in chemical transformations. google.com

The main areas of study include:

Synthetic Methodology: Developing and optimizing the reaction conditions for the synthesis of this compound from its starting materials, such as 4-phenylsemicarbazide and a formylating agent. google.com

Reaction Mechanisms: Studying the mechanism of its formation and its subsequent intramolecular cyclization to form triazolone derivatives. google.com

Structural Characterization: Employing a range of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry, to unequivocally confirm its structure and purity. This is a standard practice for related semicarbazide derivatives. sathyabama.ac.inajrconline.org

The research scope generally does not extend to clinical applications or detailed toxicological profiling, as the compound is valued as an intermediate rather than a final product. The focus remains on its fundamental chemical properties and its utility in constructing more elaborate molecular frameworks. clockss.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

36215-90-4 |

|---|---|

Molecular Formula |

C8H9N3O2 |

Molecular Weight |

179.18 g/mol |

IUPAC Name |

N-(phenylcarbamoylamino)formamide |

InChI |

InChI=1S/C8H9N3O2/c12-6-9-11-8(13)10-7-4-2-1-3-5-7/h1-6H,(H,9,12)(H2,10,11,13) |

InChI Key |

MPQCLYYBUUWTCW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NNC=O |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Derivatization of 1 Formyl 4 Phenylsemicarbazide

Established Synthetic Pathways for 1-Formyl-4-phenylsemicarbazide

The traditional methods for synthesizing this compound have been well-documented, primarily relying on the formylation of 4-phenylsemicarbazide (B1584512).

Classical Approaches and Reaction Conditions for Primary Synthesis

The most common and classical approach to the synthesis of this compound involves the direct formylation of 4-phenylsemicarbazide using formic acid. This reaction is a fundamental transformation in organic chemistry and is often employed as an intermediate step in the synthesis of more complex molecules, such as 4-phenyltriazolone. The reaction is typically carried out by heating 4-phenylsemicarbazide with an excess of formic acid.

The precursor, 4-phenylsemicarbazide, is itself synthesized through classical methods. A widely used procedure involves the reaction of phenylurea with hydrazine (B178648) hydrate (B1144303). This reaction is typically performed by heating the reactants on a steam bath for several hours. orgsyn.org The crude product can be purified by recrystallization or through conversion to its hydrochloride salt followed by neutralization to yield the pure base. orgsyn.org

| Reactants | Reagents/Solvents | Conditions | Product | Yield |

| Phenylurea | 42% Hydrazine hydrate solution | Heated on a steam bath for ~12 hours | 4-Phenylsemicarbazide | 37-40% (purified) orgsyn.org |

| 4-Phenylsemicarbazide | Formic acid | Heating | This compound | Not specified |

Mechanistic Considerations in the Formation of this compound

The formation of this compound from 4-phenylsemicarbazide and formic acid proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom at the 1-position of the semicarbazide (B1199961) is more nucleophilic than the phenyl-substituted nitrogen at the 4-position due to the electron-withdrawing nature of the phenyl group.

The proposed mechanism involves the following steps:

Protonation of Formic Acid: The formic acid is first protonated by another molecule of formic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The terminal nitrogen atom (N-1) of 4-phenylsemicarbazide acts as a nucleophile and attacks the carbonyl carbon of the protonated formic acid.

Proton Transfer: A proton is transferred from the nitrogen atom to one of the oxygen atoms of the tetrahedral intermediate.

Elimination of Water: The intermediate collapses with the elimination of a water molecule to form the stable this compound.

Contemporary Synthetic Innovations and Green Chemistry Paradigms

Modern synthetic chemistry aims to develop more efficient, sustainable, and environmentally benign processes. While specific research on green synthesis of this compound is limited, related methodologies for N-formylation and reactions of similar compounds offer insights into potential innovations.

Catalytic Strategies in the Synthesis of this compound

Catalytic methods for N-formylation present a more sustainable alternative to the use of stoichiometric amounts of formic acid. While not specifically reported for this compound, a triethylamine-catalyzed reductive N-formylation of hydrazides using CO2 has been described. acs.org This approach offers a greener alternative by utilizing carbon dioxide as a C1 source. The application of such a catalytic system to 4-phenylsemicarbazide could provide a more atom-economical and environmentally friendly route to the target compound.

Another contemporary approach involves the use of catalysts to facilitate reactions of the precursor, 4-phenylsemicarbazide. For instance, an iodine-mediated oxidative cyclization of 4-phenylsemicarbazide with methyl ketones has been developed for the synthesis of 1,3,4-oxadiazoles. thieme-connect.com Although this does not produce this compound, it demonstrates the use of modern catalytic techniques on the same starting material.

High-Yield and Sustainable Synthesis Optimization

Optimizing reaction conditions to improve yield and sustainability is a key focus of modern synthetic chemistry. For the classical synthesis of this compound, optimization could involve exploring alternative, less hazardous formylating agents or using microwave irradiation to reduce reaction times and energy consumption.

In the context of green chemistry, the development of one-pot syntheses that minimize workup and purification steps is highly desirable. A facile method for the synthesis of 1-benzylidene semicarbazones using urea-hydrogen peroxide (UHP) as a reagent and ammonium (B1175870) acetate (B1210297) as a source of ammonia (B1221849) has been reported. acgpubs.org This method avoids the direct use of semicarbazide, highlighting a trend towards generating reagents in situ to improve safety and efficiency. acgpubs.org While this produces a different derivative, the principle could be adapted for formylation reactions.

Systematic Derivatization Strategies and Analogue Synthesis

This compound is a valuable scaffold for the synthesis of a wide array of heterocyclic analogues. The formyl group can be further modified or can participate in cyclization reactions to generate diverse molecular architectures.

The precursor, 4-phenylsemicarbazide, is widely used to synthesize various derivatives. For example, it reacts with aldehydes and ketones to form semicarbazones. The synthesis of Schiff bases by reacting 4-phenylsemicarbazide with formyl-containing compounds, such as 6-methyl-4-formyl coumarin (B35378), has been reported with yields around 70%. ajrconline.org

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Product | Yield |

| 4-Phenylsemicarbazide | 6-Methyl-4-formyl coumarin | Methanol / conc. HCl (traces) | Schiff base [(1E)-1-((6-methyl-2-oxo-2H-chromen-4-yl)methylene)-4-phenyl semicarbizide] | ~70% ajrconline.org |

| 4-Phenylsemicarbazide | Acetylacetone | Not specified | 1-Phenyl-3,5-dimethylpyrazole-4-carboxamide and other products | Not specified acs.org |

Furthermore, pyrazole-phenyl semicarbazone derivatives have been designed and synthesized, showing potential as α-glucosidase inhibitors. researchgate.net These studies demonstrate the utility of the 4-phenylsemicarbazide moiety in constructing biologically active molecules. The 1-formyl group in the target compound provides an additional handle for synthetic transformations, allowing for the creation of a new generation of analogues with potentially interesting pharmacological properties. For instance, the formyl group could be reduced to a methyl group, oxidized to a carboxylic acid, or used in reductive amination reactions to introduce further diversity.

Formation of Schiff Base Derivatives via Condensation Reactions

The formation of Schiff base derivatives from this compound involves the condensation of its primary amine or hydrazide functional group with aldehydes or ketones. This reaction is a cornerstone in the derivatization of this scaffold, leading to a wide array of compounds with diverse structural features and potential applications.

Structural Modification at the Hydrazone Moiety

For instance, the reaction of 4-phenylsemicarbazide with 6-methyl-4-formyl coumarin in methanol, with a trace of concentrated hydrochloric acid, yields the Schiff base [(1E)-1-((6-methyl-2-oxo-2H-chromen-4-yl)methylene)-4-phenyl semicarbazide]. ajrconline.org This reaction proceeds via a reflux for 30 minutes, and the resulting product can be recrystallized from alcohol. ajrconline.org Similarly, new Schiff base ligands have been synthesized through the condensation of 5-substituted 2-hydroxybenzaldehyde with 4-phenylsemicarbazide. researchgate.net

The versatility of this approach is further demonstrated by the synthesis of Schiff bases from the reaction of bis(4-formylphenyl) glutarate with various amine derivatives in ethanol. researchgate.net Additionally, the interaction of substituted pyridine (B92270) carboxaldehyde with semicarbazide in an aqueous medium provides a greener route to semicarbazone derivatives. grafiati.com

Table 1: Examples of Schiff Base Derivatives from Semicarbazides

| Reactants | Resulting Schiff Base | Synthesis Conditions | Reference |

| 4-phenylsemicarbazide, 6-methyl-4-formyl coumarin | [(1E)-1-((6-methyl-2-oxo-2H-chromen-4-yl)methylene)-4-phenyl semicarbazide] | Methanol, traces of conc. HCl, reflux | ajrconline.org |

| 5-substituted 2-hydroxybenzaldehyde, 4-phenylsemicarbazide | HL1-HL6 Schiff bases | Condensation reaction | researchgate.net |

| bis(4-formylphenyl) glutarate, amine derivatives | Schiff's bases 6a - 6e | Ethanol | researchgate.net |

| Substituted pyridine carboxaldehyde, semicarbazide | Semicarbazone derivatives | Aqueous media | grafiati.com |

Influence of Substituents on Reaction Outcomes and Product Stability

The nature of the substituents on both the semicarbazide and the carbonyl compound significantly impacts the reaction outcomes and the stability of the resulting Schiff base. Electron-donating or electron-withdrawing groups can alter the nucleophilicity of the amine, the electrophilicity of the carbonyl carbon, and the stability of the final imine product.

The stability of these Schiff bases is often enhanced through the formation of metal complexes. For example, Schiff bases derived from 4-phenyl semicarbazide and 6-methyl-4-formyl coumarin can act as tridentate ligands, forming stable octahedral complexes with Mn(II), Co(II), Ni(II), Cu(II), and Pd(II) ions. ajrconline.org Similarly, copper(II) complexes of Schiff bases derived from 5-substituted 2-hydroxybenzaldehyde and 4-phenylsemicarbazide have been synthesized and characterized, with the ligands coordinating to the metal ion in a bidentate fashion through the azomethine nitrogen and carbonyl oxygen. researchgate.net

Synthesis of Thiosemicarbazone Analogues and Structural Comparisons

Thiosemicarbazones, structural analogues of semicarbazones where the carbonyl oxygen is replaced by sulfur, are readily synthesized from this compound precursors. The synthesis typically involves the reaction of 4-phenyl thiosemicarbazide (B42300) with various aldehydes or ketones. nih.gov For instance, 4-phenyl-3-thiosemicarbazones can be prepared by reacting 4-phenyl thiosemicarbazide with aromatic aldehydes in the presence of a few drops of acetic acid at 85 °C. nih.gov

Structurally, the replacement of oxygen with sulfur in the semicarbazone moiety to form a thiosemicarbazone leads to significant differences in bond lengths, bond angles, and electronic properties. The C=S bond in thiosemicarbazones is longer than the C=O bond in semicarbazones. This substitution also influences the coordination behavior of the ligand with metal ions. Thiosemicarbazones often act as versatile ligands, coordinating to metal ions through the sulfur and hydrazinic nitrogen atoms. nih.gov

A comparative study of semicarbazones and thiosemicarbazones using proton NMR has shown considerable variation in the chemical shift values, particularly for the NH2 protons. researchgate.net In semicarbazones, this peak often appears as a broad singlet, while in thiosemicarbazones, the amino group can show two distinct singlets due to the differences in the canonical forms and restricted rotation around the C-N bond. researchgate.net

Table 2: Comparison of Semicarbazones and Thiosemicarbazones

| Feature | Semicarbazones | Thiosemicarbazones | Reference |

| Key Functional Group | C=O (carbonyl) | C=S (thiocarbonyl) | nih.gov |

| Synthesis | Condensation of semicarbazide with aldehydes/ketones | Condensation of thiosemicarbazide with aldehydes/ketones | nih.gov |

| Coordination | Often through carbonyl oxygen and azomethine nitrogen | Often through thiocarbonyl sulfur and azomethine nitrogen | nih.gov |

| ¹H NMR (NH₂ protons) | Broad singlet | Two distinct singlets | researchgate.net |

Cyclization and Heterocyclic Ring Formation Involving the this compound Scaffold (e.g., Pyrazole (B372694) Derivatives)

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds, most notably pyrazole derivatives. researchgate.netchemmethod.com The Vilsmeier-Haack reaction is a common method employed for this transformation. Hydrazones, derived from the condensation of hydrazides with ketones, can be cyclized using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 4-formyl pyrazole derivatives. chemmethod.com

For example, the synthesis of 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes has been achieved by reacting hydrazones derived from galloyl hydrazide with various substituted aromatic ketones in the presence of POCl₃ and DMF. chemmethod.com Similarly, pyrazole-phenyl semicarbazone derivatives have been designed and synthesized, demonstrating the utility of this scaffold in generating complex heterocyclic systems. researchgate.net

The reaction conditions, such as the solvent and catalyst, can influence the regioselectivity of the cyclization. For instance, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones in N,N-dimethylacetamide in an acidic medium affords pyrazoles with good yields and high regioselectivity. nih.gov

Furthermore, 1,4-disubstituted semicarbazides can undergo acid-catalyzed intramolecular cyclization to form 1,3,4-oxadiazoles. researchgate.net For instance, refluxing 1-cinnamoyl-4-phenyl semicarbazide with concentrated sulfuric acid can lead to the formation of 2-cinnamoyl-5-aminophenyl 1,3,4-oxadizoles. researchgate.net

Incorporation into Complex Molecular Architectures (e.g., Betulin (B1666924) Derivatives)

The this compound moiety can be incorporated into larger, more complex molecular architectures, such as those derived from natural products like betulin. This strategy allows for the creation of hybrid molecules with potentially enhanced biological activities.

A synthetic route to new betulin derivatives bearing semicarbazone or thiosemicarbazone groups at the C-28 position has been developed. nih.gov This involves a multi-step synthesis starting from betulin, which is first acetylated and then selectively deacetylated at the C-28 position. The resulting hydroxyl group is oxidized to a carbonyl group, which is then converted to a hydrazine. Finally, reaction with phenyl isocyanate or isothiocyanate substituents yields the desired betulin-(thio-)semicarbazone derivatives. nih.gov

This approach highlights the utility of the semicarbazide and thiosemicarbazide moieties as reactive handles for the derivatization of complex natural products, leading to novel compounds with potentially interesting pharmacological profiles.

Exploitation as a Precursor in Diverse Organic Transformations

Beyond the formation of Schiff bases and heterocyclic rings, this compound and its derivatives serve as versatile precursors in a variety of other organic transformations.

They can be used in the synthesis of highly functionalized 4-thiazolidinone (B1220212) derivatives. For example, 4-phenyl-3-thiosemicarbazones react with ethyl 2-bromoacetate or diethyl acetylenedicarboxylate (B1228247) to yield thiazolidinones in good yields. nih.gov

Furthermore, 1-formyl-3-thiosemicarbazide (B1305609) can be prepared by heating thiosemicarbazide with formic acid. orgsyn.org This intermediate can then undergo ring closure in the presence of a base to form 1,2,4-triazole-3(5)-thiol. orgsyn.org

The semicarbazide moiety can also participate in reactions with other heterocyclic systems. For instance, 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-dihydro-2,3-furandione reacts with semicarbazones and thiosemicarbazones to yield 1-methylenaminopyrimidin-2-one and thione derivatives. clockss.org The reaction of the same furan-2,3-dione with 4-phenylsemicarbazide can lead to the formation of pyridazine (B1198779) derivatives. clockss.org

Comprehensive Spectroscopic Characterization and Precision Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in 1-Formyl-4-phenylsemicarbazide. The vibrational modes of the amide and formyl groups, as well as the influence of hydrogen bonding, are of particular interest.

The IR spectrum of compounds containing semicarbazide (B1199961) moieties exhibits characteristic absorption bands. The N-H stretching vibrations of the NH2 and NH groups typically appear in the region of 3192–3471 cm⁻¹. scirp.org A strong absorption band, known as the amide I band, which is characteristic of the C=O stretching mode of an amide, is observed around 1687 cm⁻¹. scirp.org The amide II band, corresponding to the N-H bending vibration, is found near 1450 cm⁻¹. scirp.org

In related thiosemicarbazide (B42300) compounds, which are sulfur analogs, the C=S stretching vibration is a key diagnostic peak. However, its position can be influenced by coupling with other vibrations, such as N-C-N stretching. cdnsciencepub.com The presence of a formyl group in this compound introduces additional characteristic vibrations. The C-H stretching of the formyl group is expected, and its C=O stretching frequency may overlap with or be distinct from the amide C=O stretch, depending on the molecular environment.

Table 1: Characteristic Infrared (IR) Vibrational Frequencies for Semicarbazide-Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretching (NH₂ and NH) | 3192 - 3471 | scirp.org |

| C=O Stretching (Amide I) | ~1687 | scirp.org |

| N-H Bending (Amide II) | ~1450 | scirp.org |

| C=N Stretching (Azomethine) | ~1582 | scirp.org |

| N-N Stretching | ~1032 | scirp.org |

Hydrogen bonding plays a crucial role in the structure and properties of semicarbazide derivatives. ualberta.cascience.gov Both intramolecular and intermolecular hydrogen bonds can be investigated using vibrational spectroscopy. The presence of broad absorption bands in the N-H stretching region of the IR spectrum (around 3000-3500 cm⁻¹) can be indicative of hydrogen bonding. researchgate.net The formation of hydrogen bonds typically leads to a red-shift (lower frequency) and broadening of the N-H stretching bands. In the solid state, intermolecular hydrogen bonds of the N-H···O type are commonly observed, contributing to the stability of the crystal lattice. nih.govresearchgate.net The study of related phenylsemicarbazone derivatives has shown that intramolecular hydrogen bonds can also significantly influence molecular conformation and stability. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the connectivity of atoms within the this compound molecule. Through ¹H and ¹³C NMR, as well as two-dimensional techniques, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl ring, the N-H protons, and the formyl proton. The protons on the phenyl group will typically appear as a multiplet in the aromatic region (around 7.0-8.0 ppm). The chemical shifts of the N-H protons can vary and are often observed as broad signals due to quadrupole broadening and chemical exchange. In related Schiff base complexes, the azomethine proton signal can be found at around δ 8.8, and the –NH protons of the semicarbazide moiety resonate at approximately δ 7.05. ajrconline.org The formyl proton (CHO) is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 8.0-10.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Phenyl H | 7.0 - 8.0 |

| NH | Variable (broad) |

| Formyl CH | 8.0 - 10.0 |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the formyl group and the amide carbonyl carbon are expected to appear at low field (high ppm values), typically in the range of 160-180 ppm. In a related nano-organocatalyst containing a semicarbazide moiety, the amide carbon was observed at δ = 158.2 ppm. rsc.org The carbons of the phenyl ring will resonate in the aromatic region, generally between 110 and 150 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (Formyl & Amide) | 160 - 180 |

| Phenyl C | 110 - 150 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to confirm the connectivity between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu This allows for the direct assignment of the carbon signals for each protonated carbon in the phenyl ring and the formyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.educ6h6.org HMBC is particularly useful for identifying the connectivity between the formyl proton and the adjacent nitrogen, and for connecting the phenyl group to the semicarbazide backbone. For example, a correlation between the formyl proton and the amide carbonyl carbon would confirm their proximity in the structure.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus providing a definitive structural elucidation of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of this compound and its derivatives are primarily investigated using UV-Vis and fluorescence spectroscopy. These techniques provide insights into the electronic transitions, conjugation effects, and photophysical properties of the molecule.

Characterization of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectra of phenylsemicarbazide derivatives are characterized by electronic transitions within the molecule. The replacement of a formyl group with a semicarbazide group significantly influences the absorption spectrum. mdpi.com This is attributed to an increase in the conjugation length of the chromophoric system, where the π-orbitals of the phenylsemicarbazide group overlap with other π-orbitals in the molecule. mdpi.com This extended conjugation leads to a bathochromic (red) shift in the absorption maxima, indicating that less energy is required for electronic excitation. mdpi.com

In related studies of coumarin-based phenylsemicarbazides, the main absorption bands are found in the near UV region, typically between 360–380 nm. mdpi.com The electronic transitions are generally of the π-π* type. mdpi.com For instance, in some coumarin (B35378) derivatives, these transitions involve an intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-withdrawing part. mdpi.com The presence of a phenylsemicarbazide moiety can enhance this ICT character. mdpi.com

A study on a pyrazolone (B3327878) derivative with a 4-phenylsemicarbazone substituent showed photochromic properties, with a new broad absorption band appearing between 350-480 nm upon UV irradiation. researchgate.net This was attributed to the isomerization between the enol and keto forms of the molecule. researchgate.net

Investigation of Photophysical Properties and Potential for Optoelectronic Applications

The photophysical properties of phenylsemicarbazide derivatives, such as their fluorescence, are of significant interest for potential applications in optoelectronics. The fluorescence of these compounds is highly dependent on their molecular structure and environment. mdpi.com

For example, in some coumarin derivatives, the introduction of a phenylsemicarbazide group can influence the fluorescence quantum yield. mdpi.com The fluorescence is often negligible in the absence of strong electron-donating groups. mdpi.com However, with appropriate substitution, some derivatives can exhibit high quantum yields, approaching 1 in polymer matrices, with fluorescence lifetimes in the range of 0.5–4 ns. mdpi.com Such properties make them candidates for use as laser dyes. mdpi.com

The phenomenon of aggregation-induced emission (AIE) has also been observed in a pyrazolone phenylsemicarbazone derivative. acs.org In a dilute solution, the molecule exhibits very weak fluorescence due to energy depletion through intramolecular motions like phenyl ring rotations. acs.org However, in an aggregated state, these motions are restricted, leading to a significant enhancement in fluorescence emission. acs.org This AIE characteristic is a valuable property for the development of highly fluorescent materials. acs.org

Furthermore, some pyrazolone-based phenylsemicarbazone derivatives have been investigated for their use in fluorescence photoswitching systems. researchgate.net By combining with a fluorescent dye, the photochromic behavior of the phenylsemicarbazone can be used to modulate the fluorescence emission of the dye through fluorescence resonance energy transfer (FRET). rsc.org This allows for the creation of materials with switchable "on" and "off" fluorescence states, which have potential applications in optical data storage and molecular switches. rsc.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. The molecular weight of 4-phenylsemicarbazide (B1584512) is 151.17 g/mol . nih.gov

The fragmentation patterns observed in the mass spectra provide valuable information about the structure of the molecule. In general, for compounds containing amide and aromatic functionalities, characteristic fragmentation patterns are expected. Amides may undergo McLafferty rearrangement, while aromatic compounds tend to show strong molecular ion peaks due to their stable structure. libretexts.org

For instance, in the mass spectrum of a related compound, 1-(aminoformyl-N-phenylform)-4-ethylthiosemicarbazide, the fragmentation pattern was used to help confirm its structure. tandfonline.comresearchgate.net Similarly, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization time-of-flight (ESI-TOF) is employed for the precise determination of molecular formulas of related heterocyclic compounds. acs.org In the characterization of a phosphine (B1218219) derivative of 4-phenylsemicarbazide, ESI(TOF) mass spectrometry was used to confirm the stability of the synthesized complex. fu-berlin.de

X-ray Diffraction Analysis for Crystalline State Structural Determination

X-ray diffraction analysis, particularly single-crystal X-ray crystallography, is the definitive method for determining the three-dimensional atomic arrangement of this compound and its derivatives in the solid state.

Single Crystal X-ray Crystallography of this compound and Its Derivatives

Single-crystal X-ray diffraction studies have been performed on 4-phenylsemicarbazide and several of its derivatives, providing detailed information about their molecular geometry, bond lengths, and bond angles. nih.gov For example, the crystal structure of 4-phenylsemicarbazide (C₇H₉N₃O) revealed that it crystallizes in the monoclinic space group with two independent molecules in the asymmetric unit. nih.gov

The crystal structure of vanillin-N-4-phenylsemicarbazone was also determined, showing it crystallizes in the triclinic space group P-1. researchgate.net In another example, a copper(II) complex with a pyridoxal-semicarbazone ligand was characterized by X-ray crystallography, revealing a triclinic P-1 space group and providing precise details of the coordination geometry around the copper ion. mdpi.com

The conformation of molecules in the crystalline state is also elucidated through these studies. For instance, in some thiosemicarbazone derivatives, the molecules adopt an E configuration with respect to the C=N double bond. researchgate.net

Analysis of Crystal Packing and Non-Covalent Interactions (e.g., π-π Stacking)

The packing of molecules in the crystal lattice is governed by various non-covalent interactions, which play a crucial role in the stability of the crystal structure. These interactions include hydrogen bonding and π-π stacking.

In the crystal structure of 4-phenylsemicarbazide, the molecular packing is stabilized by four distinct intermolecular N—H⋯O hydrogen bonds. nih.gov Additionally, intramolecular N—H⋯N and C—H⋯O interactions are observed. nih.gov Similarly, in vanillin-N-4-phenylsemicarbazone, intermolecular hydrogen bonding and π-π interactions lead to the formation of a 2D network structure. researchgate.net

While π-π stacking interactions are common in aromatic compounds, their presence depends on the specific conformation of the molecule. researchgate.net In some thiosemicarbazone derivatives containing multiple phenyl rings, π-π stacking is not observed between the phenyl rings themselves but can occur between a phenyl ring and the delocalized thiosemicarbazone moiety. researchgate.net In other cases, weak C—H⋯π interactions contribute to the formation of supramolecular chains. researchgate.net The crystal structures of some Schiff bases are stabilized by π-stacking between aromatic rings, as well as by intermolecular hydrogen bonds. science.gov

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA)

Thermal analysis techniques are crucial for determining the thermal stability and decomposition characteristics of a compound. For this compound, TGA would measure the change in mass as a function of temperature, while DTA would detect the temperature difference between the sample and a reference material, indicating exothermic or endothermic transitions.

Decomposition Pathways and Thermal Stability Profiling

Based on studies of related acylsemicarbazides, this compound is expected to be thermally stable at lower temperatures, with decomposition likely commencing at temperatures approaching 200°C. rsc.org The thermal degradation is anticipated to be a multi-stage process, reflecting the compound's molecular structure which consists of a phenyl group, a semicarbazide backbone, and a formyl substituent.

The decomposition of related 4-substituted ketosemicarbazones has been shown to be complex, sometimes involving parallel first-order reactions. mcmaster.ca A plausible, albeit hypothetical, decomposition pathway for this compound could involve the following stages:

Initial Decomposition: The primary stage would likely involve the cleavage of the less stable bonds. This could be the loss of the formyl group as formaldehyde (B43269) or its decomposition products, or the initial fragmentation of the semicarbazide chain. This step would be observed as the first significant mass loss in the TGA curve.

Intermediate Decomposition: Following the initial fragmentation, the remaining phenylsemicarbazide or a related intermediate would undergo further decomposition. This could involve the cleavage of the N-N bond and the breakdown of the urea-like structure, leading to the release of gaseous products such as ammonia (B1221849), carbon dioxide, and nitrogen oxides.

Final Decomposition: The final stage would involve the degradation of the more stable phenyl ring at higher temperatures, eventually leaving a carbonaceous residue.

The DTA curve would be expected to show endothermic peaks corresponding to melting and the energy absorbed during bond breaking in the decomposition stages. Exothermic peaks might be observed if oxidation of the fragments occurs, particularly if the analysis is conducted in an oxidative atmosphere.

Hypothetical Thermal Decomposition Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Events |

| Stage 1 | 180 - 250 | ~25 - 35 | Loss of the formyl group and initial fragmentation of the semicarbazide chain. |

| Stage 2 | 250 - 400 | ~30 - 40 | Cleavage of the N-N bond and decomposition of the urea (B33335) moiety. |

| Stage 3 | 400 - 600 | ~20 - 30 | Degradation of the phenyl ring. |

| Residue | >600 | ~5 - 10 | Formation of a stable carbonaceous residue. |

Note: This table is a hypothetical representation and is intended to illustrate the expected data from a TGA experiment. Actual experimental values may vary.

Kinetic Parameters of Thermal Degradation

The kinetic parameters of thermal degradation, such as the activation energy (Ea) and the pre-exponential factor (A), can be calculated from TGA data using various iso-conversional methods. These parameters provide insight into the energy barriers and the frequency of molecular collisions leading to decomposition.

For a multi-stage decomposition process, kinetic parameters would be determined for each distinct step. A higher activation energy for a particular stage would indicate a more stable segment of the molecule that requires more energy to decompose. The pre-exponential factor relates to the complexity of the transition state.

Hypothetical Kinetic Parameters for the Thermal Degradation of this compound

| Decomposition Stage | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) |

| Stage 1 | 80 - 120 | 10⁷ - 10¹⁰ | 1 |

| Stage 2 | 120 - 180 | 10¹⁰ - 10¹³ | 1 |

| Stage 3 | 180 - 250 | 10¹³ - 10¹⁶ | 1 |

Note: This table presents hypothetical kinetic parameters to illustrate the type of data that would be obtained from kinetic analysis of TGA data. The values are speculative and would need to be confirmed by experimental studies.

In Depth Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles and Diverse Coordination Modes

The structural framework of semicarbazones derived from 4-phenylsemicarbazide (B1584512) provides a robust platform for chelation. The inherent electronic and steric properties of these ligands can be fine-tuned by selecting different aldehyde or ketone precursors, influencing the geometry and stability of the resulting metal complexes.

Semicarbazone ligands derived from 4-phenylsemicarbazide predominantly function as bidentate or tridentate chelating agents. In their neutral form, they can coordinate to a metal center, but more commonly, they act as mononegative ligands after losing a proton from the hydrazinic nitrogen (N2H). researchgate.net

Bidentate Coordination: The most common coordination mode involves chelation through the azomethine nitrogen and the carbonyl oxygen. researchgate.netajrconline.org Upon complexation, the ligand deprotonates, and the metal ion binds to the nitrogen and oxygen atoms, forming a stable five- or six-membered ring. Spectroscopic evidence, such as the shift in the infrared (IR) frequency of the azomethine ν(C=N) group and the disappearance of the N-H proton signal in nuclear magnetic resonance (NMR) spectra, confirms this mode of bonding. ajrconline.org

Tridentate Coordination: If the aldehyde or ketone precursor contains an additional donor group, such as a hydroxyl or pyridyl group, the resulting Schiff base can act as a tridentate ligand. For example, ligands derived from salicylaldehyde (B1680747) or 2-acetylpyridine (B122185) can coordinate through the azomethine nitrogen, carbonyl oxygen, and the additional phenolic oxygen or pyridyl nitrogen. researchgate.net

Monodentate and Bridging Modes: While less common, monodentate coordination through the sulfur atom (in analogous thiosemicarbazones) or bridging behavior where the ligand links two metal centers can also occur, leading to the formation of polynuclear complexes. researchgate.net

The specific components of the ligand structure play a crucial role in its coordination capabilities.

The Formyl Moiety: The "formyl" group of the aldehyde precursor is transformed into an azomethine linkage (–CH=N–) during Schiff base formation. This azomethine nitrogen atom is a key coordination site due to its available lone pair of electrons for donation to a metal ion. ajrconline.org The participation of this nitrogen atom in complexation is consistently observed through shifts in its characteristic vibrational frequencies in IR spectra. ajrconline.org

Synthesis and Characterization of Transition Metal Complexes with 1-Formyl-4-phenylsemicarbazide Derivatives

A variety of synthetic strategies have been employed to prepare metal complexes of these semicarbazone ligands. The most common method involves the reaction of the pre-synthesized Schiff base ligand with a metal salt in a suitable solvent.

Complexes with a range of divalent transition metals have been synthesized and extensively studied. Typically, a solution of the semicarbazone ligand is treated with a metal(II) salt, such as a chloride or nitrate, in an alcoholic solvent. The mixture is often heated under reflux to facilitate the reaction. ajrconline.org In many cases, a base is added to promote the deprotonation of the ligand, leading to the formation of neutral chelate complexes. ajrconline.org

The resulting complexes are characterized by various techniques, including elemental analysis, molar conductivity, magnetic susceptibility measurements, and spectroscopic methods (IR, NMR, UV-Vis). ajrconline.orgtandfonline.com These studies have revealed diverse geometries for the metal centers. For instance, octahedral, square planar, and tetrahedral arrangements are commonly reported. ajrconline.orgtandfonline.comresearchgate.net

| Metal Ion | Ligand Derivative Example | General Formula | Proposed Geometry | Reference |

|---|---|---|---|---|

| Mn(II), Co(II), Ni(II), Cu(II), Pd(II) | Schiff base of 4-phenylsemicarbazide and 6-methyl-4-formyl coumarin (B35378) | [M(L)₂(H₂O)] | Octahedral | ajrconline.org |

| Ni(II) | Schiff base of dehydroacetic acid and 4-phenylsemicarbazide | [Ni(L)(H₂O)] | Square Planar | tandfonline.com |

| Co(II), Zn(II) | Semicarbazone from 2-(phenyl(2-phenylhydrazinyl)methyl)cyclohexan-1-one | [M(L)]₂ | Tetrahedral | researchgate.net |

| Mn(II), Ni(II), Cu(II) | Semicarbazone from 2-(phenyl(2-phenylhydrazinyl)methyl)cyclohexan-1-one | [M(L)(H₂O)₂]₂ | Octahedral | researchgate.net |

| Cd(II) | 1-(aminoformyl-N-phenylform)-4-ethylthiosemicarbazide (analogue) | - | Octahedral | tandfonline.com |

Complexes of trivalent metals such as chromium(III) and iron(III) have also been prepared with semicarbazone and related thiosemicarbazone ligands. The synthetic routes are similar to those for divalent metals, typically involving the reaction of the ligand with CrCl₃ or FeCl₃. Spectroscopic and magnetic data for these complexes often suggest the formation of octahedral or tetrahedral geometries. tandfonline.comresearchgate.net For example, Fe(III) complexes with tridentate hydrazone ligands have been shown to adopt octahedral geometry, coordinating to two ligand molecules. researchgate.net Similarly, Cr(III) complexes with related thiosemicarbazide (B42300) derivatives have been characterized as tetrahedral. tandfonline.com

Investigation of Uranyl and Vanadyl Complexes

The chelating ability of 4-phenylsemicarbazide derivatives extends to oxo-metal cations like uranyl (UO₂²⁺) and vanadyl (VO²⁺).

Uranyl Complexes: Dioxouranium(VI) complexes have been synthesized using Schiff base ligands. science.gov For instance, uranyl(II) complexes have been prepared with ligands such as benzil (B1666583) bis(4-phenylthiosemicarbazone), a tetradentate analogue. nanosociety.us These complexes are typically characterized by spectroscopic methods, with the strong ν(U=O) stretching vibration in the IR spectrum being a key diagnostic feature.

Vanadyl Complexes: Oxovanadium(IV) complexes with related thiosemicarbazide ligands have been reported to adopt square-pyramidal structures. researchgate.net The synthesis and characterization of vanadyl complexes with various Schiff bases are an active area of research, exploring their structural diversity and potential applications. science.gov

Elucidation of Coordination Geometries and Stereochemistry in Metal Complexes

The coordination of this compound to metal centers occurs through its donor atoms, typically nitrogen and oxygen, leading to the formation of stable chelate rings. The resulting metal complexes exhibit a variety of coordination geometries, which are primarily dictated by the nature of the metal ion, its oxidation state, and the reaction conditions.

Determination of Octahedral, Tetrahedral, Square-Planar, and Square-Pyramidal Arrangements

Through techniques such as single-crystal X-ray diffraction, as well as spectral and magnetic studies, researchers have identified several common coordination arrangements for metal complexes involving semicarbazone ligands.

Octahedral Geometry: This is a frequent arrangement for many transition metal ions. For instance, Mn(II), Co(II), and Ni(II) complexes with Schiff bases derived from 4-phenyl semicarbazide (B1199961) often adopt an octahedral geometry. ajrconline.org This geometry has also been proposed for Zn(II), Fe(III), Cd(II), and Mn(II) complexes with related semicarbazide ligands. researchgate.net In these structures, the metal ion is typically coordinated to two tridentate ligands or a combination of bidentate ligands and solvent molecules. For example, complexes with the general formula [M(L)₂·H₂O] have been reported to show an octahedral geometry. ajrconline.org

Tetrahedral Geometry: This arrangement is less common but has been observed for certain metal ions. For example, Co(II) and Cr(III) complexes with a derivative of this compound have been reported to possess a tetrahedral structure. researchgate.net

Square-Planar Geometry: This geometry is characteristic of d⁸ metal ions like Ni(II) and Pd(II), as well as Cu(II) (d⁹). ajrconline.orgresearchgate.nettandfonline.com Studies on Ni(II) complexes with ligands derived from N-(dehydroacetic acid)-4-phenylsemicarbazide have proposed a square-planar geometry based on combined experimental and theoretical data. tandfonline.com

Square-Pyramidal Geometry: This geometry is often found in complexes of oxovanadium(IV) (VO²⁺) and can also be adopted by other metal ions. researchgate.net For instance, VO²⁺ complexes with related ligands have been proposed to have a square-pyramidal arrangement. researchgate.net

Ligand Field Effects and Distortion Analysis

The electronic properties and geometry of the metal complexes are significantly influenced by ligand field effects. The semicarbazone ligand creates a specific crystal field around the central metal ion, causing the splitting of the d-orbitals. The magnitude of this splitting (10Dq) and the resulting stability (Ligand Field Stabilization Energy - LFSE) are key parameters in understanding the behavior of these complexes. science.gov

In some cases, distortions from ideal geometries are observed. A notable example is the Jahn-Teller distortion, commonly seen in Cu(II) octahedral complexes. This distortion arises from the uneven distribution of electrons in the d-orbitals (an electronically degenerate state), leading to a lengthening of the axial bonds and resulting in a tetragonally distorted octahedral geometry. ijsr.net This is often reflected in their electronic spectra, which may show a broad, asymmetric d-d transition band. ijsr.net

Electronic and Magnetic Properties of Metal-Semicarbazide Complexes

The electronic and magnetic properties of these complexes provide deep insights into their bonding, structure, and the spin state of the central metal ion.

Analysis of Electronic Spectra and d-d Transitions

Electronic spectroscopy, particularly in the UV-Visible region, is a powerful tool for probing the electronic structure of these complexes. The spectra typically show two types of bands: intense bands in the UV region due to intra-ligand (π-π* and n-π*) transitions and charge-transfer transitions, and weaker bands in the visible region corresponding to d-d electronic transitions within the metal ion. ijsr.netmdpi.comresearchgate.net The positions and number of these d-d bands are characteristic of the metal ion's d-electron configuration and the coordination geometry.

| Metal Ion | Geometry | Observed d-d Transitions (cm⁻¹) | Assignment |

| Mn(II) | Octahedral | 13,224, 16,263, 19,223 | ⁶A₁g → ⁴T₁g(⁴G), ⁶A₁g → ⁴T₂g(⁴G), ⁶A₁g → ⁴E₁g, ⁶A₁g(⁴G) |

| Co(II) | Octahedral | 13,221, 15,108, 16,667 | ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) |

| Ni(II) | Octahedral | 13,987, 16,155, 22,522 | ³A₁g → ³T₂g, ³A₁g → ³T₁g(F), ³A₁g → ³T₁g(P) |

| Cu(II) | Distorted Octahedral | 13,225, 15,199, 19,696 (broad band) | ²B₁g → ²A₁g, ²B₁g → ²B₂g, ²B₁g → ²E g |

Data compiled from references ajrconline.org and ijsr.net.

Magnetic Susceptibility Measurements and Spin State Determination

Magnetic susceptibility measurements at room temperature are crucial for determining the number of unpaired electrons in a complex and, consequently, its spin state (high-spin or low-spin). The effective magnetic moment (μ_eff), calculated from these measurements, can be compared with theoretical spin-only values to infer the geometry of the complex.

For example, high-spin octahedral Mn(II) complexes are expected to have a magnetic moment of around 5.9 B.M., corresponding to five unpaired electrons. ajrconline.org Similarly, octahedral Co(II) and Ni(II) complexes typically show magnetic moments indicative of three and two unpaired electrons, respectively. ajrconline.orgresearchgate.net Cu(II) complexes generally exhibit a magnetic moment corresponding to one unpaired electron. ajrconline.org The absence of a magnetic moment (diamagnetism) in some Ni(II) complexes is a strong indicator of a square-planar geometry. researchgate.net

| Metal Ion | Geometry | Effective Magnetic Moment (μ_eff) in B.M. | Number of Unpaired Electrons | Spin State |

| Mn(II) | High-Spin Octahedral | 5.45 | 5 | High-Spin |

| Co(II) | High-Spin Octahedral | 3.84 | 3 | High-Spin |

| Ni(II) | High-Spin Octahedral | 2.73 | 2 | High-Spin |

| Ni(II) | Square-Planar | Diamagnetic | 0 | Low-Spin |

| Cu(II) | Distorted Octahedral | 1.72 | 1 | - |

Data compiled from references ajrconline.org and researchgate.net.

Electrochemical Behavior of Metal Complexes via Cyclic Voltammetry

Cyclic voltammetry (CV) is employed to investigate the redox properties of metal complexes with this compound and its derivatives. grafiati.com This technique provides information on the stability of different oxidation states of the metal ion within the complex and the reversibility of the redox processes. icmpp.ro

Solution Chemistry and Stability Constants of Metal-Ligand Systems

A comprehensive review of available scientific literature indicates a notable absence of specific studies focused on the solution chemistry and the determination of stability constants for metal-ligand systems of this compound. While the broader class of semicarbazones and their derivatives are known to form stable complexes with a variety of metal ions, detailed research findings, including potentiometric titration data and corresponding stability constant tables for the specific compound this compound, are not present in the surveyed literature.

Although specific data for this compound is unavailable, related research on similar Schiff base ligands derived from 4-phenylsemicarbazide demonstrates that the stability of their metal complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating groups on the ligand. For instance, studies on nickel(II) complexes with Schiff bases derived from 4-phenylsemicarbazide and other aldehydes or ketones have explored their stability in both solid and solution states. However, without direct experimental data for this compound, any discussion of its solution chemistry and stability constants would be speculative.

Further research, specifically involving the synthesis of this compound and subsequent potentiometric or spectrophotometric studies of its interactions with various metal ions, would be required to generate the data necessary for a thorough analysis of its solution chemistry and to produce tables of its metal-ligand stability constants.

Rigorous Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and molecular properties of compounds like 1-Formyl-4-phenylsemicarbazide. This method offers a balance between computational cost and accuracy, making it well-suited for studying molecules of this size and complexity.

Theoretical calculations, often using methods like B3LYP with basis sets such as 6-311G or LANL2DZ, are employed to determine the most stable three-dimensional arrangement of atoms in this compound. tandfonline.comresearchgate.net This process, known as geometry optimization, seeks to find the minimum energy structure on the potential energy surface. researchgate.net For molecules with flexible bonds, like the phenylsemicarbazide moiety, multiple low-energy conformations may exist. Therefore, a thorough conformational landscape mapping is crucial to identify the global minimum and other significant conformers.

Studies on related semicarbazone structures have shown that the planarity of the semicarbazone moiety is a key feature, although the terminal phenyl ring can be twisted out of this plane. researchgate.net The molecule can exist in different isomeric forms, such as enol and keto tautomers. rsc.org Computational studies have been instrumental in determining the relative stabilities of these forms, often finding the enol form to be more stable. rsc.org The presence of intramolecular hydrogen bonding can also significantly influence the preferred conformation.

Table 1: Representative Theoretical Conformations of Semicarbazone Derivatives

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Isomer I (enol form) | C-N-N-C, N-C-C-O | 0.00 | TD-DFT |

| Isomer II (keto form) | C-N-N-C, N-C-C=O | Varies | TD-DFT |

Note: This table is illustrative and based on findings for related photochromic pyrazolone (B3327878) derivatives. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. globalresearchonline.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. globalresearchonline.net

For this compound and its derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. rsc.orgglobalresearchonline.net Theoretical studies on similar compounds have shown that the HOMO is often delocalized over the entire molecule, while the LUMO may be concentrated on specific regions, influencing where electrophilic or nucleophilic attacks are most likely to occur. globalresearchonline.net Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, which are often associated with the excitation of an electron from the HOMO to the LUMO. rsc.org

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Semicarbazone Derivative (Isomer I - enol form)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Varies | Electron-donating orbital |

| LUMO | Varies | Electron-accepting orbital |

| HOMO-LUMO Gap | Varies | Indicator of chemical reactivity and stability |

Note: The values are dependent on the specific computational method and basis set used. This table is based on data for a photochromic pyrazolone derivative and illustrates the type of information obtained. rsc.org

A significant application of DFT calculations is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the theoretical model. tandfonline.comresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. tandfonline.com These calculated frequencies, after appropriate scaling, can be compared with experimental IR spectra to aid in the assignment of vibrational bands to specific functional groups and modes of vibration. For instance, the characteristic C=O and N-H stretching frequencies in the IR spectrum of this compound can be accurately predicted. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. tandfonline.com This is particularly useful for assigning complex NMR spectra and for confirming the proposed molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. rsc.org By calculating the energies and oscillator strengths of electronic transitions, it is possible to predict the λ(max) values in the UV-Vis spectrum, which correspond to electronic excitations, often from the HOMO to the LUMO. rsc.org

The agreement between the calculated and experimental spectroscopic data provides confidence in the accuracy of the computational model and the predicted molecular properties. researchgate.net

Quantum Chemical Descriptors and Reactivity Profile Assessment

Beyond the fundamental electronic structure, quantum chemical descriptors derived from DFT calculations offer a quantitative assessment of the reactivity of this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. dss.go.th The MEP maps regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the semicarbazide (B1199961) moiety, indicating these as sites for interaction with electrophiles. Conversely, the hydrogen atoms, particularly those of the N-H groups, would exhibit positive potential.

Fukui functions are a more quantitative tool for predicting the most reactive sites in a molecule. researchgate.net They are derived from the change in electron density when an electron is added to or removed from the molecule. The Fukui function helps to identify the sites that are most susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). This analysis provides a more detailed picture of the local reactivity within the this compound molecule, pinpointing specific atoms that are most likely to participate in chemical reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This approach provides a virtual microscope to observe the dynamic behavior of this compound, revealing its flexibility and interactions with its environment at an atomic level.

The structure of this compound contains several rotatable bonds, particularly around the semicarbazide core, which imparts significant conformational flexibility. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.

MD simulations are crucial for understanding how a ligand like this compound or its derivatives might interact with a biological target, such as an enzyme's active site. nih.gov These simulations model the ligand binding process, the stability of the resulting complex, and the specific intermolecular interactions that hold them together. nih.gov

For instance, research on pyrazole-phenyl semicarbazone derivatives, which share the core 4-phenylsemicarbazide (B1584512) moiety, has utilized MD simulations to study their binding to enzymes like α-glucosidase. researchgate.net In such studies, the ligand is docked into the enzyme's binding site, and a simulation is run to observe the system's behavior over time. Key metrics are calculated to assess the stability of the interaction: researchgate.net

Root Mean Square Deviation (RMSD): This metric tracks the positional deviation of the ligand and protein atoms from their initial docked pose. A stable, low-fluctuation RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric measures the fluctuation of individual amino acid residues in the protein. It can highlight which parts of the protein interact most strongly with the ligand (showing lower fluctuation) and which parts remain more flexible. researchgate.net

These simulations have successfully explained the dynamic behavior and structural changes in ligand-protein systems, providing a molecular-level rationale for the observed biological activity. researchgate.net

| Simulation Parameter | Purpose | Typical Finding for Stable Ligand-Target Complex |

| Root Mean Square Deviation (RMSD) | To assess the stability of the ligand in the binding pocket and the overall protein structure over time. | A plateauing curve with low deviation values (e.g., < 3 Å) indicates a stable binding pose. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | To identify the flexibility of individual amino acid residues upon ligand binding. | Lower fluctuations in residues within the binding site suggest strong and stable interactions with the ligand. researchgate.net |

Theoretical Elucidation of Reaction Mechanisms and Pathways

Theoretical calculations, particularly using methods like Density Functional Theory (DFT) or semi-empirical methods, are invaluable for mapping out the step-by-step pathways of chemical reactions. semanticscholar.orgrsc.org These calculations can determine the geometric structures and energy levels of reactants, intermediates, transition states, and products. clockss.org

One study on a related 4-phenylsemicarbazone derivative used theoretical calculations to confirm a photochromic mechanism involving isomerization between an enol form and a keto form through proton transfer. semanticscholar.orgrsc.orgrsc.org The calculations revealed that the keto form was significantly more stable than a potential intermediate, with a relative energy of -16.30 kcal/mol, indicating the isomerization could proceed spontaneously. rsc.org

Another investigation into the reaction between a furandione and a model semicarbazone used the semi-empirical PM3 method to detail the reaction mechanism. clockss.org The study characterized the electronic properties and energy states for each stage of the interaction, as summarized in the table below. clockss.org Such calculations provide a clear picture of the energy landscape of the reaction, identifying the most likely pathway from reactants to products. clockss.org

| Reaction Stage | Total Energy (kcal/mol) | Heat of Formation (kcal/mol) | Electronic Energy (kcal/mol) | Core-Core Repulsion (kcal/mol) |

| Reactants | -7670.33 | -76.83 | -59439.92 | 51769.59 |

| Intermediate 1 | -7670.92 | -77.42 | -59491.56 | 51820.64 |

| Transition State 1 | -7670.07 | -76.57 | -59468.25 | 51798.18 |

| Intermediate 2 | -7678.93 | -85.43 | -60640.85 | 52961.92 |

| Transition State 2 | -7678.71 | -85.21 | -60527.13 | 52848.42 |

| Product | -7700.56 | -107.06 | -62215.11 | 54514.55 |

| Table adapted from a PM3 calculation of a model reaction involving semicarbazone. clockss.org |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.net

The primary goal of QSAR/QSPR is to develop predictive models that can estimate the activity or properties of new, untested molecules. researchgate.net This is achieved by training a model on a dataset of compounds for which the activity is known. For derivatives of this compound, QSAR models could be developed to predict activities such as antifungal potential, enzyme inhibition, or other therapeutic effects. researchgate.netmedchemexpress.com

For example, studies on pyrazole-phenyl semicarbazone derivatives successfully used this approach to identify compounds with potent α-glucosidase inhibitory activity. researchgate.net The models are built using statistical techniques like Multiple Linear Regression (MLR), which finds the best-fit linear equation relating the descriptors to the activity. researchgate.net Such models are valuable in virtual screening campaigns to prioritize which novel compounds to synthesize and test, thereby accelerating the drug discovery process. researchgate.net

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. researchgate.net These descriptors quantify various aspects of the molecule, including:

Topological Descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Electronic Descriptors: Related to the electron distribution (e.g., atomic charges, dipole moment).

Quantum Chemical Descriptors: Calculated using methods like DFT (e.g., HOMO/LUMO energies). researchgate.net

Structure-Based Descriptors: Derived from the docked pose of a ligand in its target's binding site, quantifying specific interactions like hydrogen bonds or hydrophobic contacts. nih.gov

By analyzing the resulting QSAR equation, researchers can identify which descriptors have the most significant impact on the activity. nih.gov This provides critical insight into the key molecular features—such as specific functional groups, electronic properties, or spatial arrangements—that are essential for a desired biological effect or chemical property. nih.gov

Mechanistic Exploration of Biological Activities Excluding Clinical Human Data

Investigation of Antimicrobial Efficacy and Underlying Mechanisms (Antibacterial, Antifungal)

Semicarbazide (B1199961) and its derivatives, particularly the sulfur-containing thiosemicarbazides, have demonstrated notable antimicrobial properties. The structural features of these compounds allow for diverse interactions with microbial targets, leading to the inhibition of growth and proliferation of various pathogenic microorganisms.

Mechanisms of Bacterial Growth Inhibition

The antibacterial action of semicarbazide derivatives is often multifaceted, targeting essential cellular processes in bacteria. A primary mechanism involves the inhibition of type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, the compounds disrupt DNA synthesis, leading to a halt in replication and ultimately, bacterial cell death. nih.govnih.gov

Further enzymatic studies have elucidated that some thiosemicarbazide (B42300) derivatives specifically target the ATPase activity of these topoisomerases. nih.gov For instance, certain compounds have been shown to reduce the ability of the ParE subunit of topoisomerase IV to hydrolyze ATP, a critical step in the enzyme's catalytic cycle. nih.gov This mode of action is distinct from other topoisomerase inhibitors that stabilize the cleavage complex. Computational docking studies support the hypothesis that these molecules bind to the ATP binding pocket of the enzymes. nih.gov Additionally, some research suggests that these derivatives may act through a multi-directional mechanism, potentially including the inhibition of other enzymes like D-alanine—D-alanine ligase, which is involved in cell wall synthesis. nih.gov

Table 1: Investigated Mechanisms of Bacterial Growth Inhibition

| Mechanism | Target Enzyme/Process | Effect | References |

|---|---|---|---|

| Inhibition of DNA Replication | DNA Gyrase & Topoisomerase IV | Disrupts DNA synthesis and bacterial cell division | nih.gov, mdpi.com, nih.gov |

| ATP Hydrolysis Inhibition | ParE subunit of Topoisomerase IV | Reduces enzymatic activity by preventing ATP binding/hydrolysis | nih.gov |

Pathways of Fungal Growth Inhibition

The antifungal activity of semicarbazide derivatives is attributed to several distinct mechanisms that interfere with fungal cell viability. One proposed pathway involves the disruption of the fungal cell membrane's integrity and the inhibition of protein synthesis. mdpi.com A key target in many antifungal agents is the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that regulates its fluidity and function. nih.gov The inhibition of ergosterol synthesis leads to a compromised cell membrane, causing leakage of cellular contents and cell death. nih.gov

Another significant target for the antifungal action of these compounds is N-myristoyltransferase (NMT). mdpi.com NMT is an essential enzyme that catalyzes the attachment of myristate, a fatty acid, to the N-terminal glycine (B1666218) residues of a subset of cellular proteins. This process, known as N-myristoylation, is critical for the function and localization of proteins involved in signal transduction, protein-protein interactions, and cellular morphology. Inhibition of NMT disrupts these fundamental processes, proving lethal to pathogenic fungi. mdpi.com Furthermore, some thiosemicarbazide derivatives have been found to act as synergists with established antifungal drugs like fluconazole, particularly against resistant strains of Candida albicans, suggesting they may interfere with fungal resistance mechanisms. nih.gov

Role of Metal Complexation in Modulating Antimicrobial Action

The coordination of semicarbazide and thiosemicarbazide derivatives with metal ions has been shown to significantly modulate their antimicrobial properties, often leading to enhanced activity compared to the free ligands. mdpi.comnih.gov This enhancement is explained by several theories, primarily centered on changes in the molecule's physicochemical properties upon chelation.

According to Tweedy's chelation theory, the polarity of a metal ion is reduced upon forming a complex with a ligand due to the partial sharing of its positive charge with donor groups. This process increases the lipophilicity of the entire complex. mdpi.com The enhanced lipophilicity facilitates the compound's penetration through the lipid-rich membranes of microorganisms, allowing it to reach intracellular targets more effectively. mdpi.comnih.gov

The metal ion can also act as a carrier for the bioactive ligand, delivering it to the site of action within the microbial cell. nih.gov Once inside, the complex can disrupt cellular functions by binding to essential biomolecules, interfering with enzyme production, or damaging DNA. mdpi.com The three-dimensional structure of the metal complexes, which is vastly different from that of organic molecules, allows for unique interactions and modes of action that can overcome existing resistance mechanisms. mdpi.com

Enzyme Inhibition Studies and Molecular Mechanisms

Beyond their direct antimicrobial effects, 1-formyl-4-phenylsemicarbazide and its analogues have been extensively studied as inhibitors of specific enzymes implicated in metabolic diseases.

α-Glucosidase Inhibition Kinetics and Binding Modes

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels. Many thiosemicarbazide derivatives have shown potent inhibitory activity against α-glucosidase, often significantly exceeding that of standard drugs like acarbose. nih.gov

Kinetic studies have revealed that these compounds can act through various modes of inhibition. Some derivatives exhibit a competitive mode of binding, suggesting they compete with the natural substrate for the enzyme's active site. tandfonline.com In contrast, others have been identified as non-competitive inhibitors. nih.govmdpi.com A non-competitive inhibitor binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. nih.gov Molecular docking and fluorescence quenching studies have confirmed that these non-competitive inhibitors form complexes with α-glucosidase through hydrogen bonding and hydrophobic interactions, leading to alterations in the enzyme's conformation. nih.gov Still other derivatives have been shown to induce a reversible and mixed-type inhibition , which combines aspects of both competitive and non-competitive inhibition. nih.govresearchgate.net

Table 2: Observed Inhibition Kinetics for α-Glucosidase by Semicarbazide Derivatives

| Inhibition Type | Binding Mechanism | Effect on Enzyme | References |

|---|---|---|---|

| Competitive | Binds to the active site, competing with the substrate. | Increases the apparent Km (Michaelis constant). | tandfonline.com |

| Non-competitive | Binds to an allosteric site, causing conformational change. | Decreases the Vmax (maximum reaction velocity). | nih.gov, mdpi.com |